molecular formula C13H18O5 B12100861 Benzyl alpha-L-rhamnopyranoside

Benzyl alpha-L-rhamnopyranoside

Cat. No.: B12100861
M. Wt: 254.28 g/mol
InChI Key: UHQDDNIUJBFOEL-UHFFFAOYSA-N
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Description

Benzyl alpha-L-rhamnopyranoside is a glycoside compound derived from rhamnose, a naturally occurring deoxy sugar This compound is characterized by the presence of a benzyl group attached to the alpha position of the L-rhamnopyranoside ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl alpha-L-rhamnopyranoside typically involves the glycosylation of rhamnose derivatives. One common method is the reaction of rhamnose with benzyl alcohol in the presence of an acid catalyst such as trifluoromethanesulfonic acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond.

Industrial Production Methods: Industrial production of this compound may involve similar glycosylation reactions but on a larger scale. The process often includes steps for purification and crystallization to ensure high purity of the final product. Advanced techniques such as column chromatography and recrystallization are employed to achieve this.

Chemical Reactions Analysis

Types of Reactions: Benzyl alpha-L-rhamnopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the rhamnopyranoside ring can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: this compound can yield benzyl alpha-L-rhamnopyranosidic acid.

    Reduction: The product can be benzyl alpha-L-deoxyrhamnopyranoside.

    Substitution: Various substituted benzyl alpha-L-rhamnopyranosides can be formed depending on the nucleophile used.

Scientific Research Applications

Benzyl alpha-L-rhamnopyranoside has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex glycosides and oligosaccharides.

    Biology: The compound is studied for its role in cell signaling and as a potential modulator of biological pathways.

    Medicine: Research is ongoing into its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Benzyl alpha-L-rhamnopyranoside exerts its effects involves its interaction with specific molecular targets. The benzyl group enhances the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Benzyl beta-D-glucopyranoside: Similar in structure but with a glucose moiety instead of rhamnose.

    Benzyl alpha-D-galactopyranoside: Contains a galactose unit instead of rhamnose.

    Benzyl alpha-L-fucopyranoside: Features a fucose sugar instead of rhamnose.

Uniqueness: Benzyl alpha-L-rhamnopyranoside is unique due to the presence of the rhamnose unit, which imparts distinct stereochemical properties and biological activities. Its specific configuration and the presence of the benzyl group make it particularly effective in certain biochemical applications compared to its analogs.

Properties

IUPAC Name

2-methyl-6-phenylmethoxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-8-10(14)11(15)12(16)13(18-8)17-7-9-5-3-2-4-6-9/h2-6,8,10-16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQDDNIUJBFOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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